Tetraquis(dietilamino)titanio

Descripción general

Descripción

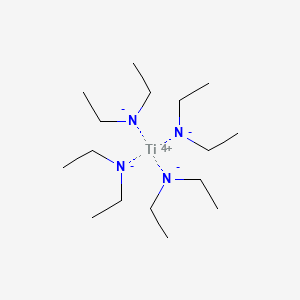

Tetrakis(diethylamido)titanium(IV), also known as TDEAT, is a compound with the linear formula [(C2H5)2N]4Ti . It is used as a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) .

Molecular Structure Analysis

Tetrakis(diethylamido)titanium(IV) has a molecular weight of 336.38 . The structure is tetrahedral .Chemical Reactions Analysis

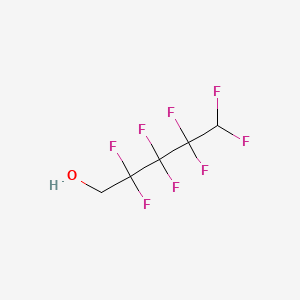

Tetrakis(diethylamido)titanium(IV) is used as a precursor to produce titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) . It reacts violently with alcohols .Physical And Chemical Properties Analysis

Tetrakis(diethylamido)titanium(IV) is a liquid with a refractive index of 1.536. It has a boiling point of 112 °C/0.1 mmHg and a density of 0.931 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Deposición de películas de nitruro de titanio (TiN)

Tetraquis(dietilamino)titanio: se utiliza ampliamente como precursor para la deposición de películas de nitruro de titanio (TiN) de alta calidad a bajas temperaturas (<400 °C) utilizando amoníaco . Este proceso es aplicable en microelectrónica para producir barreras para la difusión de Al y Cu, así como “capas de unión” entre W y SiO2.

Deposición por capas atómicas (ALD) de dióxido de titanio (TiO2)

El compuesto se emplea en la deposición por capas atómicas (ALD) para hacer crecer películas de TiO2 en diversos sustratos . Estas películas son cruciales para aplicaciones que van desde la fotovoltaica hasta la purificación fotocatalítica del agua.

Aplicaciones de solubilidad no acuosa

Debido a su solubilidad no acuosa, el this compound se utiliza en aplicaciones de energía solar y tratamiento de agua. Se vende bajo el nombre comercial AE Organo-Metallics™ para estos usos especializados .

Fotoluminiscencia en películas de TiO2

Cuando se utiliza en el crecimiento de películas de TiO2, el compuesto contribuye a las propiedades de fotoluminiscencia de las películas. Esto es particularmente importante en el estudio de defectos y estados superficiales de TiO2, que son cruciales para sus propiedades eléctricas, químicas y ópticas .

Catalizador para reacciones químicas

El this compound sirve como catalizador en diversas reacciones químicas, incluida la descomposición del agua en hidrógeno y oxígeno, y la degradación de moléculas orgánicas en la purificación de aguas residuales .

Detección de gas oxígeno

Como óxido metálico semiconductor, el TiO2 derivado del this compound se puede utilizar como un sensor de gas oxígeno. Esta aplicación es significativa para controlar la mezcla de aire/combustible en los motores de los automóviles .

Aplicaciones de alta constante dieléctrica

La alta constante dieléctrica del TiO2 lo hace adecuado para su uso en electrónica, como en capacitores y dispositivos de memoria. Esta propiedad se aprovecha cuando el TiO2 se deposita utilizando this compound como precursor .

Modificación de superficie de materiales de electrodos

El this compound también se utiliza para producir películas delgadas de óxido metálico estables en la superficie de materiales de electrodos de carbono. Esto mejora el rendimiento del electrodo en diversas aplicaciones electroquímicas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tetrakis(diethylamino)titanium, also known as Tetrakis(diethylamido)titanium(IV), is a metalorganic compound . The primary targets of Tetrakis(diethylamino)titanium are surfaces where titanium nitride (TiN) and titanium dioxide are to be deposited .

Mode of Action

Tetrakis(diethylamino)titanium interacts with its targets through a process called chemical vapor deposition . This process involves the conversion of the Tetrakis(diethylamino)titanium to titanium nitride or titanium dioxide on the target surface .

Biochemical Pathways

The biochemical pathways affected by Tetrakis(diethylamino)titanium involve the formation of titanium nitride and titanium dioxide . These compounds are formed when Tetrakis(diethylamino)titanium undergoes chemical vapor deposition on the target surface .

Pharmacokinetics

It’s important to note that tetrakis(diethylamino)titanium is volatile , which is crucial for its role in chemical vapor deposition .

Result of Action

The molecular and cellular effects of Tetrakis(diethylamino)titanium’s action result in the deposition of titanium nitride or titanium dioxide on the target surface . These compounds have various applications, including the manufacture of semiconductors .

Action Environment

The action, efficacy, and stability of Tetrakis(diethylamino)titanium can be influenced by environmental factors. For instance, it is sensitive to water and requires air-free techniques for handling . Furthermore, the process of chemical vapor deposition, in which Tetrakis(diethylamino)titanium is used, is typically conducted under controlled environmental conditions .

Propiedades

IUPAC Name |

diethylazanide;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDVOZLYDLHLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40N4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4419-47-0 | |

| Record name | Ethanamine, N-ethyl-, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(diethylamino)titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethylethanamine titanium(IV) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

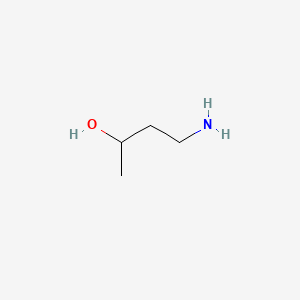

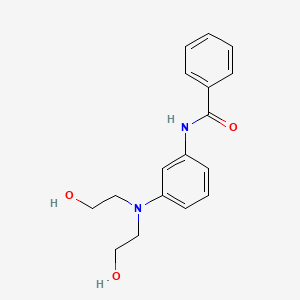

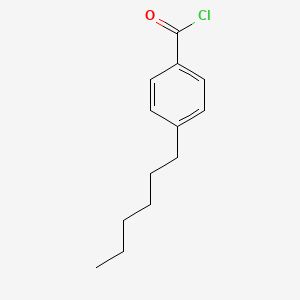

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tetrakis(diethylamido)titanium(IV) enhance free radical photopolymerization under air?

A: Tetrakis(diethylamido)titanium(IV), alongside other multivalent atom-containing amines, acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators. These systems are used in free radical photopolymerization, a process highly susceptible to inhibition by oxygen, especially under low light intensity or with thin, low-viscosity monomers []. The superior performance of these compounds, leading to significant increases in polymerization rates (up to 100-fold) and final conversions (up to 5-fold) even under air, can be attributed to their participation in a bimolecular homolytic substitution (SH2) reaction. This reaction effectively converts detrimental peroxy radicals, formed due to the reaction of oxygen with initiating radicals, into new initiating radicals, thereby mitigating the oxygen inhibition and enabling efficient polymerization [].

Q2: What are the advantages of using Tetrakis(diethylamido)titanium(IV) compared to other similar compounds?

A: While the provided research [] highlights the effectiveness of Tetrakis(diethylamido)titanium(IV) as a coinitiator, it doesn't directly compare its performance to other similar compounds. Further research is needed to definitively assess the advantages of Tetrakis(diethylamido)titanium(IV) over alternatives. Comparative studies examining factors like polymerization rate, final conversion, and compatibility with various photoinitiating systems would be beneficial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.